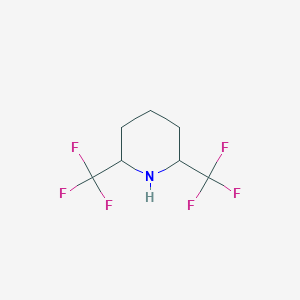

2,6-Bis-Trifluoromethylpiperidine

Description

Significance of Fluorine and Trifluoromethyl Groups in Contemporary Organic Chemistry

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design and materials science. sigmaaldrich.comresearchgate.net Fluorine, being the most electronegative element, forms an exceptionally strong bond with carbon, one of the strongest in organic chemistry. google.comresearchgate.net This C-F bond imparts remarkable thermal and chemical stability to molecules. researchgate.netsigmaaldrich.com The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. researchgate.net

The CF3 group is often employed as a bioisostere for a methyl group or a chlorine atom, allowing chemists to fine-tune molecular properties. mdpi.com Its high electronegativity can profoundly influence the acidity or basicity of nearby functional groups and alter electronic interactions within a molecule. mdpi.com Furthermore, the lipophilicity, or fat-solubility, of a compound is often increased by the presence of a CF3 group, which can enhance its ability to cross biological membranes. researchgate.net This strategic incorporation of CF3 groups can also protect a molecule from metabolic degradation, thereby increasing its stability and duration of action in a biological system. researchgate.netmdpi.com It is estimated that a significant portion of new pharmaceuticals and agrochemicals contain fluorine, highlighting the transformative impact of this element. sigmaaldrich.comresearchgate.net

| Property | Description | Impact on Molecules |

| High Electronegativity | The trifluoromethyl group is strongly electron-withdrawing. mdpi.com | Modulates the acidity/basicity of functional groups and alters electronic properties. mdpi.com |

| Increased Lipophilicity | The CF3 group enhances the molecule's solubility in lipids. researchgate.net | Can improve membrane permeability and in vivo transport. researchgate.net |

| Metabolic Stability | The C-F bonds are highly stable and resistant to oxidative degradation. researchgate.netresearchgate.net | Blocks metabolic hotspots, potentially increasing the half-life of a drug. researchgate.net |

| Bioisosterism | Can sterically and electronically mimic other groups like methyl (-CH3) or chloro (-Cl). mdpi.com | Allows for fine-tuning of a lead compound's steric and electronic properties. mdpi.com |

Central Role of Piperidine (B6355638) Scaffolds as Privileged Heterocycles in Synthetic Design

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic core. nih.gov Among these, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most common and important scaffolds found in FDA-approved pharmaceuticals. rsc.orgchemicalbook.com This prevalence has led to piperidine being classified as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets, making it a valuable starting point for drug discovery. nih.govnih.gov

The utility of the piperidine scaffold lies in its ability to serve as a three-dimensional framework that can be decorated with various substituents. nih.gov This allows for the precise orientation of functional groups in space, which is crucial for effective interaction with biological receptors. Introducing chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. sigmaaldrich.comnih.govnih.gov Piperidine derivatives have been successfully developed into a wide range of therapeutic agents, including treatments for central nervous system disorders, anticoagulants, and antihistamines. rsc.orgchemicalbook.com The continuous development of new synthetic methods provides access to a vast diversity of functionalized piperidines, ensuring their continued importance in the design of future medicines. nih.govresearchgate.net

| Therapeutic Area | Significance of Piperidine Scaffold |

| Central Nervous System (CNS) | The scaffold is a key component in numerous CNS modulators. rsc.orgchemicalbook.com |

| Oncology | Piperidine-containing molecules have been developed as anti-cancer agents. rsc.org |

| Infectious Diseases | The heterocycle is present in various drugs, including HIV reverse transcriptase inhibitors. mdpi.com |

| Cardiovascular Disease | Employed in the design of antiaggregants and anticoagulants. rsc.orgchemicalbook.com |

Overview of 2,6-Bis-Trifluoromethylpiperidine as a Multifaceted Research Target and Synthetic Intermediate

Standing at the confluence of fluorine chemistry and privileged scaffolds is the compound this compound. This molecule features the robust piperidine ring substituted at the 2- and 6-positions with two highly electronegative trifluoromethyl groups. While direct and extensive research on this specific compound is not widely published, its structure suggests it is a synthetic target of considerable interest. The hydrochloride salt, 2,6-Bis(trifluoromethyl)piperidine hydrochloride, is recognized and cataloged in chemical databases, confirming its existence and availability as a research chemical. nih.gov

The synthesis of 2,6-disubstituted piperidines is a well-explored area of organic chemistry, with numerous strategies developed to control the stereochemistry of the substituents. However, the introduction of two trifluoromethyl groups presents a significant synthetic challenge. The combination of the stable piperidine ring with the unique properties conferred by two CF3 groups makes this compound a compelling building block for creating novel chemical entities. sigmaaldrich.com Its structure suggests potential applications in creating compounds with high metabolic stability and unique electronic properties, making it a multifaceted target for advanced chemical research. The development of synthetic routes to such fluorinated heterocycles remains an active and important area of chemical science. researchgate.net

| Property | Value |

| Chemical Formula | C7H10ClF6N nih.gov |

| Compound Name | 2,6-Bis(trifluoromethyl)piperidine hydrochloride nih.gov |

| Molecular Weight | 257.6 g/mol |

| PubChem CID | 122199395 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H9F6N |

|---|---|

Molecular Weight |

221.14 g/mol |

IUPAC Name |

2,6-bis(trifluoromethyl)piperidine |

InChI |

InChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h4-5,14H,1-3H2 |

InChI Key |

APPHZZVNZFLFTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC(C1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Bis Trifluoromethylpiperidine and Its Analogues

Direct Trifluoromethylation Approaches to Piperidine (B6355638) Ring Systems

The direct introduction of trifluoromethyl (CF3) groups onto a piperidine ring or its precursors is a primary strategy for synthesizing 2,6-Bis-Trifluoromethylpiperidine. These methods often involve harsh conditions and specialized reagents to achieve the desired transformation. A common and practical approach involves the synthesis of a substituted pyridine (B92270) precursor, such as 2,6-bis(trifluoromethyl)pyridine, which is then reduced to the target piperidine.

Gas-Phase Fluorination of Trichloromethylpiperidines

Gas-phase fluorination represents an industrial approach for producing trifluoromethylated heterocycles. This method is particularly effective for the synthesis of precursors like chloro-bis(trifluoromethyl)pyridines. nih.gov The process typically involves the reaction of a substituted lutidine (dimethylpyridine) with chlorine and hydrogen fluoride (B91410) at high temperatures. For instance, 2,6-lutidine can be subjected to chlorination and subsequent fluorination in the gas phase to yield trifluoromethylated pyridines. nih.gov While the direct gas-phase fluorination of a pre-formed 2,6-bis(trichloromethyl)piperidine is conceptually possible, a more common route involves the high-temperature fluorination of chlorinated picolines or lutidines to create the trifluoromethylated pyridine, which is then hydrogenated to the piperidine. nih.govmdpi.com

The reaction conditions for the gas-phase synthesis of related chloro-bis(trifluoromethyl)pyridines are summarized below.

| Substrate | Reaction Temp. (°C) | Product | Yield (GC PA%) |

| 2,4-Lutidine | 350-450 | Chloro-bis(trifluoromethyl)pyridine | 60-80% |

| 3,5-Lutidine | 350-450 | Chloro-bis(trifluoromethyl)pyridine | 60-80% |

| 2,6-Lutidine | 350-450 | Chloro-bis(trifluoromethyl)pyridine | 60-80% |

| Data derived from a study on the synthesis of trifluoromethylpyridines. nih.gov |

Liquid-Phase Fluorination Techniques and Conditions

Liquid-phase fluorination offers an alternative to gas-phase reactions. Historically, this method was used for producing benzotrifluoride (B45747) from benzotrichloride (B165768) using reagents like antimony trifluoride or anhydrous hydrogen fluoride. nih.gov This principle was extended to the synthesis of trifluoromethylpyridine (TFMP) from picoline via chlorination and subsequent liquid-phase fluorination. nih.gov Continuous flow processes, which can involve gas/liquid–liquid/liquid phases, have been developed for the selective direct fluorination of some heterocyclic systems, highlighting the ongoing evolution of these techniques. tib.eu These methods generally provide an alternative pathway that can sometimes offer milder conditions or different selectivity compared to high-temperature gas-phase reactions.

Utilization of Metal Fluorides and Anhydrous Hydrogen Fluoride as Fluorinating Agents

Metal fluorides and anhydrous hydrogen fluoride (HF) are cornerstone reagents in the synthesis of fluorinated organic compounds. wikipedia.org The first synthesis of a trifluoromethyl aromatic compound, reported by Swarts, utilized antimony trifluoride. nih.gov However, anhydrous HF has become a principal industrial source of fluorine for creating organofluorine compounds. wikipedia.orgessentialchemicalindustry.org

Anhydrous HF is produced industrially by reacting sulfuric acid with fluorspar (CaF2). wikipedia.org It is a highly reactive and corrosive gas or liquid that fumes in air and is used as both a reagent and a solvent in fluorination reactions. wikipedia.orgnoaa.gov In the synthesis of trifluoromethylated pyridines, HF reacts with chlorinated precursors, replacing chlorine atoms with fluorine. nih.gov The process requires careful control due to the hazardous nature of HF and its ability to corrode materials, necessitating the use of specialized reaction vessels made of materials like nickel or its alloys. google.com

Employment of CF3I and Other Specialized Trifluoromethyl Reagents

A variety of specialized reagents have been developed for introducing the trifluoromethyl group, often under milder conditions than those required for direct fluorination with HF. nih.gov Trifluoromethyl iodide (CF3I) is a notable reagent that can serve as a source of trifluoromethyl radicals, particularly through photolysis. nih.govchemicalbook.com The photochemically generated CF3 radical can then react with various organic substrates. chemicalbook.comyoutube.com

Beyond CF3I, a broad spectrum of trifluoromethylating agents exists, each with different mechanisms of action (radical, nucleophilic, or electrophilic). These include:

Ruppert-Prakash Reagent (TMS-CF3): A widely used nucleophilic trifluoromethylating agent. youtube.comyoutube.com

Togni and Umemoto Reagents: Sources of electrophilic CF3 groups. nih.govyoutube.comyoutube.com

Langlois Reagent (CF3SO2Na): A source of CF3 radicals through the extrusion of sulfur dioxide. nih.govyoutube.com

These reagents provide synthetic chemists with a versatile toolkit for the targeted trifluoromethylation of complex molecules, including heterocyclic systems that are precursors to substituted piperidines. nih.govnih.gov

| Reagent Type | Example Reagent | Primary Use |

| Radical Source | Trifluoromethyl iodide (CF3I) | Radical trifluoromethylation |

| Radical Source | Langlois Reagent (CF3SO2Na) | Radical trifluoromethylation |

| Nucleophilic Source | Ruppert-Prakash Reagent (TMS-CF3) | Nucleophilic trifluoromethylation |

| Electrophilic Source | Togni Reagents | Electrophilic trifluoromethylation |

| Table compiled from various sources on trifluoromethylating agents. nih.govyoutube.comyoutube.com |

Cyclization Strategies for the Construction of Trifluoromethylated Piperidine Cores

Instead of adding CF3 groups to a pre-formed ring, cyclization strategies build the piperidine ring from smaller, trifluoromethyl-containing fragments. This approach offers a high degree of control over the final structure.

Multi-component Condensation Reactions for Di(trifluoromethyl)piperidine Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. acsgcipr.org While a specific MCR for 2,6-bis(trifluoromethyl)piperidine is not prominently documented, the strategy is applicable to the synthesis of its pyridine precursors. acsgcipr.org For example, the Hantzsch pyridine synthesis is a well-known MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an amine to form a dihydropyridine, which can then be oxidized to the pyridine. acsgcipr.org

A related strategy involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, the synthesis of the agrochemicals dithiopyr (B166099) and thiazopyr, which feature a di(trifluoromethyl)pyridine core, starts with a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov This demonstrates the principle of using a CF3-bearing building block in a condensation reaction to construct a complex heterocyclic core. nih.govnih.gov Such cyclization reactions, starting from linear amines or using cycloaddition pathways, are a key method for generating α-trifluoromethyl piperidine derivatives. nih.gov

Intramolecular Aza-Michael Reactions and Related Cyclization Cascades

Intramolecular aza-Michael additions represent another key strategy for synthesizing piperidine rings. rsc.orgntu.edu.sg This reaction involves the addition of an amine (the Michael donor) to an electron-deficient alkene (the Michael acceptor) within the same molecule, leading to cyclization. nih.gov The reaction can be catalyzed by organocatalysts and is effective for various nitrogen nucleophiles like carbamates and amides. rsc.org

The process can be categorized based on whether it involves a single or double Michael addition and the nature of the acceptor. rsc.orgntu.edu.sg For instance, a cascade reaction can occur where an initial aza-Michael addition is followed by a subsequent intramolecular cyclization, such as an amidation, to form a stable five or six-membered ring. nih.gov This has been demonstrated in the reaction between itaconic acid and primary amines, which first forms the aza-Michael adduct and then undergoes intramolecular cyclization to yield a substituted pyrrolidone ring. nih.gov While specific examples for this compound are not detailed, the principles are widely applied in piperidine synthesis. The versatility of the aza-Michael reaction allows for the construction of various substituted piperidines, including complex natural products. rsc.orgntu.edu.sg

Radical-Mediated Stereoselective Cyclization Pathways to Piperidine Frameworks

Radical cyclization offers a powerful and stereoselective method for constructing piperidine skeletons. nih.govresearchgate.net This approach typically involves the 6-exo cyclization of a radical onto an unsaturated bond, such as an α,β-unsaturated ester. nih.govresearchgate.net The stereochemical outcome of these reactions can be highly dependent on the reagents used.

For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines shows different diastereoselectivity based on the hydrogen atom donor. nih.gov When tributyltin hydride is used, trans piperidines are typically formed with trans/cis ratios ranging from 3:1 to 6:1. nih.gov However, a significant enhancement in diastereoselectivity is observed when tris(trimethylsilyl)silane (B43935) is used, affording diastereomeric ratios of up to 99:1 in some cases. nih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

Similarly, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can yield 2,4,5-trisubstituted piperidines. nih.gov The diastereomeric ratios in these reactions can range from 3:2 to as high as 40:1, depending on the nature of the radical-stabilizing group. nih.govbirmingham.ac.uk Other methodologies include cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes and iron(III) chloride-mediated oxidative radical cyclizations. nih.govmdpi.com

| Reactant Type | Reagent | Product | Diastereomeric Ratio (trans:cis or major:minor) | Reference |

|---|---|---|---|---|

| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | 2,4-disubstituted piperidines | 3:1 to 6:1 | nih.gov |

| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 2,4-disubstituted piperidines | Up to 99:1 | nih.gov |

| Stabilized radical precursor with α,β-unsaturated ester | Tributyltin hydride | 2,4,5-trisubstituted piperidines | 3:2 to 40:1 | nih.govbirmingham.ac.uk |

Derivatization from Pre-existing Cyclic and Acyclic Precursors

Synthesis from Six-Membered Ring Precursors (e.g., Pipecolic Acid, Lactam Derivatives)

One of the most direct routes to substituted piperidines involves the modification of existing six-membered rings like pipecolic acid (piperidine-2-carboxylic acid) or its corresponding lactams. researchgate.net This approach focuses on introducing the trifluoromethyl group onto the preformed piperidine scaffold. researchgate.net The synthesis of α-(trifluoromethyl)piperidines has been achieved from pipecolic acid and related lactam derivatives. researchgate.net

Various methods exist for synthesizing the pipecolic acid framework itself. A multicomponent reaction starting from cyclic imines (3,4,5,6-tetrahydropyridines) provides a simple and high-yielding approach to pipecolic acid derivatives. rsc.org Another method is a modified Strecker protocol involving the addition of trimethylsilyl (B98337) cyanide to tetrahydropyridines, followed by hydrolysis to give the desired pipecolic acid derivatives. rsc.org For industrial applications, processes have been developed for the synthesis of specific derivatives like L-pipecolic-2-acid-2',6'-xylidide, which involves the resolution of racemic pipecolic acid. google.com The first asymmetric synthesis of (trifluoromethyl)pipecolic acids has also been reported, providing a key chiral building block for more complex molecules. researchgate.net

Reductive Transformations of Pyridine and Pyridinone Derivatives

The reduction of substituted pyridines and pyridinones is a fundamental and widely used method for accessing the corresponding piperidines. nih.gov The direct precursor for 2,6-bis(trifluoromethyl)piperidine is 2,6-bis(trifluoromethyl)pyridine. The synthesis of this pyridine precursor can be achieved through methods like the reaction of 2,6-dibromopyridine (B144722) with in-situ generated copper trifluoromethyl intermediates. smolecule.com

Once the substituted pyridine is obtained, the pyridine ring must be reduced to a piperidine ring. This transformation is challenging due to the aromatic stability of the pyridine ring. clockss.org Catalytic hydrogenation over transition metals like platinum, rhodium, or Raney nickel is a common approach, although it often requires harsh conditions such as high pressure and temperature. nih.govgoogle.comclockss.org For example, picolinic-2-acid-2',6'-xylidide can be hydrogenated to the corresponding pipecolic acid derivative using Raney-Nickel at 50°C under 18 Kg/cm² of hydrogen pressure. google.com

Milder and more convenient methods have also been developed. A notable example is the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature in excellent yield. clockss.org

| Pyridine Substrate | Reducing Agent/System | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine | SmI₂ / H₂O / THF | Piperidine | 98% | clockss.org |

| 2-Methylpyridine | SmI₂ / H₂O / THF | 2-Methylpiperidine | 94% | clockss.org |

| Picolinic-2-acid-2',6'-xylidide | Raney-Ni / H₂ | Pipecolic-2-acid-2',6'-xylidide | Not specified | google.com |

| Pyridine N-oxides | Ammonium formate (B1220265) / Pd/C | Piperidines | High | organic-chemistry.org |

Ring Expansion Strategies from Five-Membered Nitrogen Heterocycles (e.g., Prolinol Derivatives)

An alternative strategy for synthesizing substituted piperidines involves the ring expansion of five-membered nitrogen heterocycles, such as derivatives of proline. This method provides access to optically active piperidines from readily available chiral starting materials. rsc.org

A described method for preparing optically active 3-substituted 1-benzylpiperidines is based on the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine. rsc.org In this process, the mesylated prolinol derivative reacts with various nucleophiles, leading to the opening of the pyrrolidine (B122466) ring and subsequent closure to form the larger piperidine ring. rsc.org This strategy has been successfully applied to synthesize compounds like 1,5-dideoxy-1,5-imino-D-ribitol. rsc.org The reverse reaction, the ring contraction of piperidines to pyrrolidines via an aziridinium (B1262131) intermediate, has also been studied, highlighting the synthetic relationship between these two heterocyclic systems. researchgate.net

Cycloaddition Reactions (e.g., [4+2]-Cycloaddition) Involving Fluorinated Components

Cycloaddition reactions provide a powerful and convergent approach for the construction of the six-membered piperidine ring. Specifically, [4+2]-cycloadditions, or Diels-Alder reactions, involving fluorinated building blocks have been utilized to introduce trifluoromethyl groups into the heterocyclic core. mdpi.com

One strategy involves the reaction of a diene with a dienophile, where one or both components contain a trifluoromethyl group. For instance, dienes incorporating a trifluoromethyl group can react with suitable dienophiles to form a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the corresponding piperidine. Similarly, dienophiles bearing trifluoromethyl groups can be reacted with appropriate dienes. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity and regioselectivity of the cycloaddition reaction.

A notable example is the use of 2-trifluoromethyl-1,3-conjugated enynes in cycloaddition reactions with 2,2,2-trifluorodiazoethane. nih.govresearchgate.net These reactions can proceed via either a [2+1] or a [3+2] cycloaddition pathway, leading to the formation of bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines, respectively. nih.govresearchgate.net The reaction outcome is highly dependent on the solvent used, with N,N-dimethylacetamide (DMAc) favoring the formation of pyrazolines and 1,2-dichloroethane (B1671644) (DCE) promoting the formation of cyclopropanes. nih.govresearchgate.net Although this specific example does not directly yield a piperidine ring, the resulting highly functionalized fluorinated building blocks can be valuable precursors for further transformations into more complex heterocyclic structures.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access chiral piperidine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several powerful strategies have been developed for the enantioselective synthesis of chiral this compound derivatives.

Iridium-Catalyzed Asymmetric Hydrogenation of Trifluoromethylated Pyridinium (B92312) Hydrochlorides

Iridium-catalyzed asymmetric hydrogenation has emerged as a highly effective method for the synthesis of chiral piperidines. This approach involves the hydrogenation of prochiral trifluoromethyl-substituted pyridinium hydrochlorides using a chiral iridium catalyst. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridinium salt towards hydrogenation. rsc.org

This methodology allows for the generation of up to three stereogenic centers in a single step with good enantioselectivity, providing a direct route to chiral polysubstituted piperidines. rsc.org The use of specific chiral ligands, such as those based on a spiro backbone, is crucial for achieving high levels of enantiomeric excess (ee). While direct examples for this compound are not explicitly detailed, the principle has been successfully applied to pyridiniums with trifluoromethyl substituents, demonstrating its potential for synthesizing the target compound. rsc.org The general success of iridium-catalyzed asymmetric hydrogenation for a variety of substituted N-heterocycles further supports its applicability in this context. nih.gov

Chiral Induction and Stereoselective Control in Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that can be adapted for the stereoselective synthesis of piperidine derivatives. Asymmetric induction in the Mannich reaction can be achieved through several approaches, including the use of chiral substrates (chiral pool), chiral auxiliaries, or chiral catalysts. researchgate.netconsensus.app

In the context of synthesizing chiral 2,6-disubstituted piperidines, a stereoselective Mannich reaction can be employed to establish the desired stereocenters. This often involves the reaction of a pre-formed enamine or enolate with an imine. The stereochemical outcome is controlled by the chiral element present in the reaction, which directs the approach of the nucleophile to the imine. researchgate.netconsensus.appru.nl For instance, an intramolecular Mannich reaction can lead to the formation of a piperidinone with a high degree of stereocontrol, which can then be further elaborated to the desired piperidine. ru.nl The nearly exclusive formation of the cis-2,6-disubstituted piperidinone is often observed, driven by a favorable transition state. ru.nl Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the mechanism and the origin of stereoselectivity in chiral pyridoxal-catalyzed biomimetic Mannich reactions, highlighting the importance of non-covalent interactions like hydrogen bonding in directing the stereochemical outcome. rsc.org

Application of Chiral Auxiliaries and Ligands in Asymmetric Transformations

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched products. wiley.comabebooks.co.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereogenic center has been created, the auxiliary is removed. ru.nl

In the synthesis of chiral piperidines, chiral auxiliaries can be attached to the nitrogen atom or to a carbon atom of the precursor molecule. This auxiliary then directs the stereoselective formation of new chiral centers. For example, iron chiral auxiliaries have been used to control the stereochemistry of reactions on attached acyl ligands, which can be precursors to piperidine rings. iupac.org

Chiral ligands, on the other hand, are used in conjunction with a metal catalyst to create a chiral catalytic species. wiley.com This chiral catalyst then promotes the enantioselective transformation of a prochiral substrate. A wide variety of chiral ligands have been developed for various asymmetric reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. nih.govnih.gov The synthesis of new chiral 2,2'-bipyridine (B1663995) ligands, for instance, has been reported for use in copper-catalyzed asymmetric reactions. nih.gov The choice of ligand is critical for achieving high enantioselectivity and can be tailored to the specific substrate and reaction type.

Stereochemical Analysis and Conformational Studies of 2,6 Bis Trifluoromethylpiperidine Scaffolds

Control and Elucidation of Multiple Stereogenic Centers in Synthesis

The synthesis of 2,6-bis(trifluoromethyl)piperidine presents a significant stereochemical challenge due to the presence of at least two stereogenic centers at the C2 and C6 positions. The control and elucidation of these centers are critical for determining the biological activity and physical properties of the resulting molecules. The synthesis of alkyl fluorinated compounds with multiple adjacent stereogenic centers is a particularly demanding area of synthetic chemistry. mdpi.comnih.gov

Synthetic strategies often focus on establishing the relative stereochemistry (cis or trans) of the trifluoromethyl groups. For instance, in the synthesis of 2,6-disubstituted piperidines, the cis-stereochemistry can be established through triacetoxyborohydride (B8407120) iminium ion reduction, while a trans relationship can be achieved via triethylsilane/TFA acyliminium ion reduction or Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov The creation of multiple stereogenic centers in a single step is a highly efficient approach. For example, an enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides can generate three stereogenic centers in one operation. rsc.org

The development of methods for the diastereoselective multicomponent synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidines has enabled the creation of molecules with four and even five stereogenic centers. researchgate.net These complex syntheses often rely on cascade reactions, such as the Michael–Mannich cascade cyclization, to construct the piperidine (B6355638) ring with a high degree of stereocontrol. researchgate.net

Diastereoselective and Enantioselective Outcomes in Various Synthetic Routes

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of 2,6-bis(trifluoromethyl)piperidine derivatives. Various synthetic routes have been explored to control the stereochemical outcome.

Diastereoselective syntheses of 2,3,6-trisubstituted piperidines have been accomplished through methods that control the relative stereochemistry between the C2, C3, and C6 positions. nih.gov For instance, kinetic protonation of a nitronate or equilibration of the nitro group under thermodynamic control can dictate the stereochemistry at C2 and C3, while the choice of imine reduction method controls the stereochemistry at C6. nih.gov Highly diastereoselective multicomponent reactions have also been developed to synthesize polysubstituted piperidines with excellent control over the formation of new stereocenters. researchgate.netnih.gov

Enantioselective synthesis of trifluoromethyl-substituted piperidines with multiple stereogenic centers has been successfully achieved through the hydrogenation of pyridinium hydrochlorides catalyzed by iridium complexes with chiral ligands. rsc.org This method provides a direct route to chiral polysubstituted piperidines with good enantiomeric excess. rsc.org The introduction of a trifluoromethyl group can increase the reactivity of the substrate due to its electron-withdrawing nature, facilitating the hydrogenation process. rsc.org

Table 1: Examples of Diastereoselective and Enantioselective Syntheses

| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|

| Iminium Ion Reduction | Sodium triacetoxyborohydride | cis-2,6-disubstitution | nih.gov |

| Acyliminium Ion Reduction | Triethylsilane/TFA | trans-2,6-disubstitution | nih.gov |

| Hydrogenation | Iridium catalyst with chiral ligand | Enantioselective (up to 90% ee) | rsc.org |

| Multicomponent Reaction | Ammonium acetate | Highly diastereoselective | researchgate.net |

Conformational Preferences of the Piperidine Ring (e.g., Chair Conformation) in Derivatives

The piperidine ring in 2,6-bis(trifluoromethyl)piperidine derivatives, like other substituted piperidines, generally adopts a chair conformation to minimize steric strain. nih.govnih.gov This is the lowest energy conformation for the six-membered ring. nih.gov However, the presence of bulky substituents can influence the conformational equilibrium.

In the solid state, derivatives such as 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone clearly show the piperidine ring in a chair conformation. nih.gov Computational studies on (S)-piperidine-2-carboxylic acid also indicate a preference for the chair conformation over the boat conformation. nih.gov

The specific orientation of substituents (axial or equatorial) on the chair conformation is a critical factor. While there is a general preference for bulky groups to occupy the equatorial position to minimize 1,3-diaxial interactions, other electronic and steric factors can alter this preference. In some cases, a twist-boat conformation may be adopted, although it is generally less favorable than the chair conformation. nih.gov

Influence of Trifluoromethyl Substituents on Ring Conformation and Stereoelectronic Effects

The trifluoromethyl (CF3) group is significantly larger and more lipophilic than a methyl group and possesses strong electron-withdrawing properties. mdpi.com These characteristics have a substantial influence on the conformational preferences and stereoelectronic effects within the 2,6-bis(trifluoromethyl)piperidine ring.

The steric bulk of the CF3 groups at the C2 and C6 positions will strongly favor a chair conformation where both substituents are in the equatorial position to avoid severe 1,3-diaxial strain. However, stereoelectronic effects, such as the gauche effect, can also play a role. The strong electron-withdrawing nature of the CF3 group can affect the bond lengths and angles within the piperidine ring and influence the basicity of the nitrogen atom. mdpi.comwikipedia.org

Furthermore, when the piperidine nitrogen is part of an amide or connected to a π-system, allylic strain can become a significant factor. nih.gov This can force an adjacent substituent into an axial orientation to relieve steric repulsion. While this effect is well-documented for other 2-substituted piperidines, its interplay with two CF3 groups at C2 and C6 would lead to a complex conformational landscape.

Separation and Characterization of Specific Stereoisomers (e.g., (2R,6S)-Diastereomers)

The synthesis of 2,6-bis(trifluoromethyl)piperidine often results in a mixture of stereoisomers (enantiomers and diastereomers). diva-portal.org The separation and characterization of these individual isomers are crucial for understanding their distinct properties. Configurational isomers, such as enantiomers and diastereomers, have significant energy barriers to interconversion and exist as stable, distinct forms. researchgate.net

Chromatographic techniques are the primary methods for separating stereoisomers. researchgate.net Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) are commonly employed for the separation of enantiomers. diva-portal.orgjiangnan.edu.cn For diastereomers, which have different physical properties, separation by conventional chromatography is often possible. researchgate.net

The characterization of the absolute configuration of separated stereoisomers, such as the (2R,6S)-diastereomer (a meso compound), requires sophisticated analytical techniques. Two-dimensional nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the piperidine ring. nih.gov X-ray crystallography provides unambiguous determination of the absolute configuration in the solid state. nih.govnih.gov

The development of functionalized materials, such as covalent organic frameworks (COFs) with trifluoromethyl groups, is also being explored for the high-resolution separation of isomers. jiangnan.edu.cn These materials can offer specific interactions, such as hydrogen bonding and dipole interactions, that facilitate the separation of closely related isomers. jiangnan.edu.cn

Applications in Advanced Organic Synthesis and Catalysis

2,6-Bis-Trifluoromethylpiperidine as a Chiral Building Block in Complex Molecule Construction

Chiral piperidine (B6355638) derivatives are prevalent structural motifs in a vast array of natural products and pharmaceuticals, including many alkaloids. thieme-connect.com The synthesis of these complex targets often relies on the use of enantiomerically pure piperidine-based building blocks. portico.org Specifically, 2,6-disubstituted piperidines serve as crucial intermediates in the stereoselective synthesis of various alkaloids, such as those in the prosopis, dendrobate, and spruce families. semanticscholar.org

The incorporation of trifluoromethyl groups into these building blocks can significantly alter the biological activity and pharmacokinetic properties of the final complex molecules. While direct applications of this compound in the total synthesis of natural products are still emerging, the principle of using functionalized piperidones as precursors to complex alkaloids like (+)-prosafrinine and (-)-prosophylline is well-established. acs.org The strategic placement of the two CF3 groups in a cis or trans relationship offers a powerful tool for directing the stereochemical outcome of subsequent reactions, thereby enabling the construction of multiple stereocenters with high fidelity.

Development and Application in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of single-enantiomer products. oup.com The rigid and well-defined conformational structure of the piperidine ring makes it an attractive scaffold for ligand design.

Design and Synthesis of Ligands Incorporating Bis-Trifluoromethylpiperidine Motifs

The design of effective chiral ligands often relies on C2 symmetry to reduce the number of possible diastereomeric transition states in a catalytic cycle. nih.gov The 2,6-disubstituted piperidine framework is an ideal backbone for creating such C2-symmetric ligands. By attaching coordinating groups (e.g., phosphines, oxazolines) to the substituents at the 2- and 6-positions, a chiral environment can be established around a metal center.

The incorporation of trifluoromethyl groups into the ligand structure can have several beneficial effects. The strong electron-withdrawing nature of the CF3 groups can modulate the electronic properties of the metal catalyst, influencing its reactivity and selectivity. Furthermore, the steric bulk of the CF3 groups can create well-defined chiral pockets that effectively discriminate between the faces of a prochiral substrate. While the synthesis of ligands specifically incorporating the this compound motif is a specialized area of research, the general principles of using sulfur-containing chiral ligands and other C2-symmetric structures in metal-catalyzed asymmetric transformations are widely recognized. nih.gov

Utility in Enantioselective Organic Transformations (e.g., Aldol (B89426) Reactions)

The aldol reaction is a powerful carbon-carbon bond-forming reaction that sets up to two new stereocenters. Controlling the stereochemical outcome of this reaction is a significant challenge in organic synthesis. Chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemistry of a reaction, are one effective strategy for achieving this control. sigmaaldrich.com

Research has demonstrated the utility of a closely related compound, N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, as a chiral platform for stereodivergent aldol reactions. nih.govdocumentsdelivered.com This pseudo-C2 symmetric imide can be converted into its corresponding boron bisenolate, which then reacts with various aldehydes to produce aldol products with high stereoselectivity. A key finding is that the diastereoselectivity of the reaction can be controlled by the use of additives.

For instance, the reaction of the lithium enolate with an aldehyde typically yields the syn-aldol product. However, through the strategic use of additives, the reaction can be switched to favor the formation of the anti-aldol product. This stereochemical control allows for the selective synthesis of different diastereomers from the same starting material, a concept known as stereodivergence. nih.gov

| Aldehyde | Base | Additive | Major Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|---|

| Propanal | LDA | None | syn-Adduct | - | - |

| Propanal | LDA | HMPA | anti-Adduct | 75 | 94:6 |

| Propanal | LHMDS | HMPA | anti-Adduct | 65 | 93:7 |

| Benzaldehyde | LDA | HMPA | anti-Adduct | 55 | >99:<1 |

Role as an Intermediate in the Synthesis of Diverse Chemical Entities

Beyond its direct use as a building block, the this compound scaffold can serve as a versatile intermediate for the synthesis of other valuable fluorinated compounds.

Precursors for Novel Fluoro-Containing Polyheterocyclic Frameworks

Piperidine alkaloids often feature fused or bridged polycyclic ring systems. mdpi.com Synthetic strategies that build upon the piperidine core to construct these more complex frameworks are of significant interest. The intramolecular Mannich reaction is a powerful tool for the synthesis of piperidine-containing heterocyclic systems. mdpi.com By starting with an appropriately functionalized this compound derivative, it is conceivable to construct novel fluoro-containing polyheterocyclic frameworks through intramolecular cyclization reactions. The electron-withdrawing trifluoromethyl groups would be expected to influence the reactivity of adjacent functional groups, potentially enabling unique cyclization pathways. The synthesis of spiro bicyclic lactams from pipecolic acid demonstrates the transformation of a piperidine core into a more complex polyheterocyclic system. nih.gov

Synthesis of α'-(Trifluoromethyl)pipecolic Acids and Derivatives

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are important non-proteinogenic amino acids that are found in natural products and used in peptide chemistry. mdpi.com The synthesis of fluorinated analogues of pipecolic acid is of great interest for developing new therapeutic agents and biochemical probes. nih.gov

The asymmetric synthesis of α-(trifluoromethyl)pipecolic acids has been reported, often employing an intramolecular Mannich reaction as a key step to form the piperidine ring with high stereocontrol. mdpi.com While many syntheses of trifluoromethyl-substituted piperidines start from acyclic precursors or other heterocyclic systems, mdpi.com the conversion of a pre-formed piperidine could also be envisioned. For example, the first synthesis of 2-(trifluoromethyl)piperidine was achieved by the fluorination of the sodium salt of pipecolic acid. mdpi.com This suggests that a suitably protected this compound could potentially be functionalized at the carboxyl group or other positions to yield derivatives of α'-(trifluoromethyl)pipecolic acid.

Intermediates for Analogues of Natural Piperidine Alkaloids

The piperidine ring is a core structural motif in a vast array of natural alkaloids exhibiting significant biological activities. nih.gov The synthesis of analogues of these natural products is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic profiles. Although the direct application of 2,6-bis(trifluoromethyl)piperidine as a starting material for complex alkaloid synthesis is not yet widely reported, its potential as a key intermediate is considerable. The introduction of trifluoromethyl groups can significantly enhance the biological activity and metabolic stability of the resulting alkaloid analogues. eurekaselect.commdpi.com

The synthesis of piperidine-based alkaloid derivatives is often achieved through multi-step sequences. In this context, trifluoromethylated piperidines can serve as valuable building blocks. For instance, synthetic pathways to analogues of piperidine alkaloids can be envisioned where the 2,6-bis(trifluoromethyl)piperidine core is further functionalized.

Table 1: Potential Synthetic Transformations for Functionalization of 2,6-Bis(Trifluoromethyl)piperidine

| Reaction Type | Reagents and Conditions | Potential Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Introduction of various side chains on the nitrogen atom. |

| N-Arylation | Aryl halide, Palladium catalyst, Base | Synthesis of N-aryl-2,6-bis(trifluoromethyl)piperidines. |

| C-H Functionalization | Metal catalyst, Directing group | Selective introduction of functional groups at other positions of the piperidine ring. |

The resulting functionalized 2,6-bis(trifluoromethyl)piperidines could then be elaborated into analogues of natural alkaloids such as coniine or pinidinol, where the trifluoromethyl groups would be expected to modulate the biological activity of the parent natural product.

Modulation of Chemical Reactivity and Selectivity through Trifluoromethyl Substitution

The presence of two trifluoromethyl groups at the 2 and 6 positions of the piperidine ring has a profound impact on its chemical reactivity and selectivity due to the strong electron-withdrawing nature and steric bulk of the CF3 groups. nih.gov

Electronic Effects:

The trifluoromethyl group is a potent electron-withdrawing group, which significantly decreases the electron density of the piperidine ring. nih.gov This has several consequences:

Basicity of the Nitrogen Atom: The pKa of the piperidine nitrogen is substantially lowered compared to the non-fluorinated parent compound. This reduced basicity can be advantageous in certain applications, for example, by preventing undesired side reactions or modulating the binding affinity to biological targets.

Reactivity of the Ring: The electron-deficient nature of the ring can influence its participation in various reactions. For instance, it can affect the rate and regioselectivity of electrophilic substitution reactions on the ring, should they be feasible.

Steric Effects:

The trifluoromethyl groups are sterically demanding. This steric hindrance plays a crucial role in controlling the stereoselectivity of reactions involving the piperidine ring.

Diastereoselectivity: In reactions involving the introduction of new substituents, the bulky CF3 groups can direct the incoming reagents to the less hindered face of the molecule, leading to high diastereoselectivity. For example, the hydrogenation of a related trifluoromethyl-substituted pyridinium (B92312) salt has been shown to proceed with high diastereoselectivity due to the directing effect of the trifluoromethyl group. rsc.org

Conformational Preference: The steric interactions between the two CF3 groups and other substituents on the ring will influence the conformational equilibrium of the piperidine ring, which in turn can dictate the stereochemical outcome of reactions.

Table 2: Comparison of Properties of Piperidine and its Trifluoromethylated Derivatives (Illustrative Data)

| Compound | pKa of Conjugate Acid | Lipophilicity (logP) | Relative Reactivity in N-Alkylation |

| Piperidine | 11.2 | 1.1 | 1.0 |

| 2-(Trifluoromethyl)piperidine | ~8.5 | ~2.0 | < 1.0 |

| 2,6-Bis(Trifluoromethyl)piperidine | < 7.0 (estimated) | > 3.0 (estimated) | << 1.0 |

The combination of these electronic and steric effects makes 2,6-bis(trifluoromethyl)piperidine a unique building block. The modulation of its reactivity and selectivity through trifluoromethyl substitution allows for the design and synthesis of novel molecules with tailored properties for applications in catalysis and medicinal chemistry. For instance, the predictable stereocontrol offered by the CF3 groups can be exploited in asymmetric synthesis. rsc.org

Computational and Theoretical Investigations of 2,6 Bis Trifluoromethylpiperidine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of 2,6-bis-trifluoromethylpiperidine, might interact with a biological target, typically a protein.

In a hypothetical docking scenario of this compound into a protein active site, the two CF3 groups would be expected to play a significant role. Depending on the topology of the binding pocket, these bulky groups could either be advantageous, fitting into specific hydrophobic pockets, or detrimental, causing steric clashes. The piperidine (B6355638) ring itself can participate in various interactions, including hydrogen bonding via the N-H group and hydrophobic interactions.

A computational study on piperidine/piperazine-based compounds as sigma receptor 1 (S1R) ligands revealed the importance of specific amino acid residues in interacting with the ligand. nih.gov Molecular dynamics simulations further highlighted the stability of these interactions. nih.gov For this compound, similar computational approaches would be invaluable in identifying key interactions and guiding the design of more potent and selective derivatives.

Table 1: Potential Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Interacting Group on Compound | Example Protein Residues |

| Hydrogen Bond | Piperidine N-H | Asp, Glu, Ser, Thr |

| Hydrophobic | Trifluoromethyl groups, Piperidine CH2 | Leu, Val, Ile, Phe, Trp |

| van der Waals | Entire molecule | All proximal residues |

Quantum Chemical Calculations on Reaction Mechanisms, Transition States, and Energy Profiles

For this compound, quantum chemical calculations can be employed to understand its synthesis and reactivity. For example, the hydrogenation of the corresponding pyridine (B92270) precursor, 2,6-bis(trifluoromethyl)pyridine, to form the piperidine ring involves several steps with specific transition states and energy barriers. DFT calculations could elucidate this reaction pathway, helping to optimize reaction conditions.

A study on fluorinated allopurinol (B61711) using Hartree-Fock theory demonstrated how fluorination can enhance chemical stability and modify reactivity. emerginginvestigators.org Similarly, calculations on this compound would likely show a significant influence of the CF3 groups on the molecule's electronic properties. The strong electron-withdrawing nature of the trifluoromethyl groups would decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.

Furthermore, quantum chemical calculations can predict various molecular properties, as shown in studies of other substituted piperidines. nih.gov These properties, including orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

Table 2: Predicted Effects of Trifluoromethyl Substitution on Piperidine Properties

| Property | Unsubstituted Piperidine | This compound | Rationale for Change |

| Basicity (pKa of conjugate acid) | ~11.2 | Lower | Inductive electron withdrawal by two CF3 groups |

| Dipole Moment | ~1.1 D | Higher | High polarity of C-F bonds |

| HOMO-LUMO Gap | - | Likely altered | Influence of CF3 groups on molecular orbitals |

In-depth Conformational Analysis and Energy Landscapes through Computational Modeling

The three-dimensional conformation of a molecule is critical to its biological activity. For a cyclic system like piperidine, conformational analysis is particularly important. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to other conformations, such as twist-boat or boat forms, becoming more accessible. ias.ac.in

For this compound, the two CF3 groups at the 2 and 6 positions introduce significant steric bulk. A key conformational question is the orientation of these groups, i.e., whether they are axial or equatorial. In a chair conformation, having two large groups in axial positions would lead to significant 1,3-diaxial interactions, which is energetically unfavorable. Therefore, the most stable chair conformation would likely have both trifluoromethyl groups in equatorial positions (trans isomer).

Computational modeling can be used to explore the potential energy surface of this compound, identifying the low-energy conformers and the energy barriers between them. Studies on 2,6-disubstituted piperidines have shown that the nature and size of the substituents, as well as the substitution pattern, dictate the preferred conformation. ias.ac.innih.goviucr.org Research on fluorinated piperidines has further highlighted the role of electrostatic and hyperconjugative interactions in stabilizing certain conformers. researchgate.net

The conformational preference of 2,6-disubstituted piperazines has been shown to be a twist-boat due to A(1,3) strain in some cases. nih.gov While piperidines and piperazines have different ring structures, this finding suggests that non-chair conformations could be relevant for sterically hindered piperidines like the one .

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using In Silico Methods

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity and physicochemical properties, respectively. In silico methods are invaluable for establishing these relationships, especially in the early stages of drug discovery.

For this compound, in silico methods can predict how modifications to the scaffold would affect its properties. The introduction of the two CF3 groups is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. However, it can also affect solubility and binding to off-target proteins. A chemoinformatic analysis of fluorinated piperidines as fragments for drug discovery highlighted that fluorination can lower the basicity, which is often correlated with reduced affinity for the hERG channel and thus lower cardiotoxicity. nih.gov

SAR studies on other piperidine-based derivatives have identified key structural features for biological activity. For example, in a series of influenza virus inhibitors, the ether linkage between a quinoline (B57606) and a piperidine ring was found to be critical. nih.gov In another study on inhibitors of an enzyme from Mycobacterium tuberculosis, modifications to different regions of a piperidine scaffold led to improved potency and drug-like properties. nih.gov

By building a virtual library of derivatives of this compound and calculating their properties (e.g., logP, pKa, polar surface area, 3D shape), it is possible to establish SAR and SPR models. These models can then guide the synthesis of new compounds with improved activity and properties.

De Novo Molecular Design and Virtual Screening Incorporating Trifluoromethylpiperidine Scaffolds

De novo molecular design and virtual screening are powerful computational strategies for discovering novel drug candidates. De novo design algorithms build new molecules from scratch, while virtual screening involves searching large compound libraries for molecules that are predicted to be active against a specific target.

The this compound scaffold can be used as a starting point for both approaches. In de novo design, this scaffold can be used as a core structure, with different functional groups and side chains being added to optimize interactions with a target protein.

In virtual screening, a library of compounds containing the trifluoromethylpiperidine scaffold can be screened against a variety of biological targets. This can be done through ligand-based methods, where compounds are compared to known active molecules, or through structure-based methods, which involve docking the compounds into the target's binding site. mdpi.com The use of chiral piperidine scaffolds has been shown to be a promising strategy for enriching molecular libraries to fight diseases. researchgate.netthieme-connect.com

A study on secretory glutaminyl cyclase inhibitors utilized a pharmacophore-assisted high-throughput virtual screening to identify a novel inhibitor with a piperidine-4-carboxamide moiety. nih.gov A similar approach could be applied to find novel applications for compounds based on the this compound scaffold.

Emerging Research Areas and Future Perspectives for 2,6 Bis Trifluoromethylpiperidine

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of synthetic routes to 2,6-bis-trifluoromethylpiperidine that are both efficient and environmentally benign is a cornerstone of its future utility. Current research is geared towards overcoming the challenges associated with the introduction of trifluoromethyl groups and the stereoselective synthesis of the piperidine (B6355638) core, while adhering to the principles of green chemistry. frontiersin.org

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). benthamdirect.com This technique has been shown to significantly reduce reaction times, increase yields, and often allows for the use of less hazardous solvents compared to conventional heating methods. benthamdirect.com The application of MAOS to the synthesis of fluorinated heterocycles is an active area of research, with the potential to streamline the production of this compound. benthamdirect.com

Another key area of development is the exploration of novel catalytic systems. The use of nanocatalysts, such as praseodymium oxide (Pr6O11), has shown promise in the eco-friendly synthesis of heterocyclic compounds. researchgate.net Such catalysts can be used in aqueous media, reducing the reliance on volatile organic solvents, and can often be recycled and reused, further enhancing the sustainability of the process. researchgate.net The development of catalytic methods that can be performed in one-pot procedures is also a significant goal, as this reduces the number of purification steps and minimizes waste generation.

Furthermore, the principles of green chemistry are being applied to the selection of starting materials and reagents. frontiersin.org The use of renewable resources and the development of atom-economical reactions are central to this approach. frontiersin.org For instance, research into biocatalytic routes, using whole-cell systems to perform key transformations, offers a highly sustainable alternative to traditional organic synthesis.

The table below summarizes some of the key green chemistry approaches being explored for the synthesis of fluorinated piperidines.

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, use of greener solvents. benthamdirect.com | Synthesis of fluorinated heterocycles. benthamdirect.com |

| Nanocatalysis | Use of recyclable catalysts, reactions in aqueous media. researchgate.net | Eco-friendly synthesis of heterocyclic compounds. researchgate.net |

| One-Pot Syntheses | Reduced purification steps, minimized waste. | Development of atom-economical reactions. |

| Biocatalysis | Use of renewable resources, mild reaction conditions. | Sustainable synthesis of chemical intermediates. rsc.org |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The unique steric and electronic properties of this compound make it an intriguing candidate for use as a ligand or catalyst in its own right. The electron-withdrawing nature of the trifluoromethyl groups can significantly influence the electron density on the piperidine nitrogen, potentially modulating the activity and selectivity of metal complexes in which it is incorporated as a ligand.

Future research will likely focus on the synthesis of chiral derivatives of this compound for use in asymmetric catalysis. The rigid and well-defined conformational preferences that can be induced by the bulky trifluoromethyl groups could lead to highly effective chiral ligands for a variety of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Moreover, the potential for this compound and its derivatives to act as organocatalysts is an area ripe for exploration. The modified basicity of the piperidine nitrogen, combined with the potential for hydrogen bonding interactions, could be harnessed to catalyze a range of organic transformations. For example, chiral trifluoromethylated piperidines could be investigated as catalysts for enantioselective Michael additions, aldol (B89426) reactions, and Mannich reactions.

The development of novel catalytic applications for this compound is a key area for future research, with the potential to unlock new and efficient synthetic methodologies.

Expansion into Advanced Materials Science Applications

The incorporation of fluorinated motifs into polymers and other materials can impart a range of desirable properties, including thermal stability, chemical resistance, and altered optical and electronic characteristics. mdpi.com The rigid structure and the presence of two trifluoromethyl groups in this compound make it an attractive building block for the synthesis of advanced materials.

One area of potential application is in the development of high-performance polymers. The introduction of the this compound scaffold into polymer backbones, such as polyimides or polyamides, could lead to materials with enhanced thermal stability and improved solubility in organic solvents. researchgate.net Fluorinated polyimides, for example, are known for their excellent thermal, mechanical, and electrical properties, making them suitable for applications in microelectronics and aerospace. researchgate.net

Furthermore, the unique properties of trifluoromethylated compounds could be exploited in the design of functional materials. For instance, polymers containing the this compound unit could be investigated for their gas separation properties, as the fluorine atoms can influence the free volume and permeability of the polymer matrix. Additionally, the hydrophobic nature of the trifluoromethyl groups could be utilized in the development of self-cleaning surfaces and low-friction coatings.

The potential applications of this compound in materials science are summarized in the table below.

| Material Type | Potential Properties | Potential Applications |

| High-Performance Polymers (e.g., Polyimides) | Enhanced thermal stability, improved solubility. researchgate.net | Microelectronics, aerospace. researchgate.net |

| Gas Separation Membranes | Modified free volume and permeability. | Industrial gas separations. |

| Functional Coatings | Hydrophobicity, low friction. | Self-cleaning surfaces, anti-fouling coatings. |

Investigation of Bioisosteric Replacements and Scaffold Hopping Strategies with Trifluoromethylated Piperidines

In medicinal chemistry, the trifluoromethyl group is often used as a bioisostere for other chemical groups to improve the pharmacological properties of a drug candidate. The unique properties of the this compound scaffold make it an attractive template for bioisosteric replacement and scaffold hopping strategies in drug discovery.

The introduction of two trifluoromethyl groups can significantly alter the lipophilicity, metabolic stability, and basicity of the piperidine ring, which can in turn affect the binding affinity of a molecule to its biological target and its pharmacokinetic profile. Researchers can strategically replace a non-fluorinated piperidine ring in a known bioactive compound with the this compound core to potentially enhance its efficacy and drug-like properties.

Scaffold hopping, a strategy used to identify novel chemical scaffolds with similar biological activity to a known active compound, is another area where this compound could be impactful. By using the trifluoromethylated piperidine as a core scaffold, medicinal chemists can design and synthesize new libraries of compounds with the potential for novel intellectual property and improved therapeutic profiles.

The following table outlines the key considerations for using this compound in drug discovery.

| Strategy | Key Advantage | Desired Outcome |

| Bioisosteric Replacement | Modulation of physicochemical properties. | Enhanced potency, improved metabolic stability, better pharmacokinetics. |

| Scaffold Hopping | Discovery of novel chemical classes. | New intellectual property, circumvention of existing patents, improved drug-like properties. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. These powerful computational tools can be applied to accelerate the discovery of new synthetic routes, predict the properties of novel compounds, and optimize reaction conditions.

In the context of this compound, AI and ML algorithms can be used to:

Predict novel synthetic pathways: By analyzing vast databases of chemical reactions, ML models can propose new and more efficient synthetic routes to this compound and its derivatives.

Optimize reaction conditions: AI-driven platforms can be used to rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature) to identify the optimal conditions for a given synthesis, leading to higher yields and purity.

Design novel catalysts: ML models can be trained to predict the catalytic activity of different molecules, enabling the in silico design of novel ligands and organocatalysts based on the this compound scaffold.

Predict biological activity: AI can be used to predict the potential biological targets and pharmacological properties of new compounds containing the this compound core, guiding the design of more effective drug candidates.

The synergy between AI and experimental chemistry holds immense promise for accelerating the exploration and application of this compound in all the areas discussed above.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-bis(trifluoromethyl)piperidine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation of precursor amines. For example, trifluoromethyl groups can be introduced via trifluoromethylation reagents (e.g., TFAA, trifluoroacetic anhydride) under inert atmospheres . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact stereoselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of 2,6-bis(trifluoromethyl)piperidine post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : and NMR to confirm trifluoromethyl group positions and piperidine ring conformation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~275.15 g/mol).

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is critical, as seen in related piperidine derivatives .

Q. What are the key safety considerations when handling 2,6-bis(trifluoromethyl)piperidine in laboratory settings?

- Methodology : Follow protocols for fluorinated compounds:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for 2,6-bis(trifluoromethyl)piperidine synthesis?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity during trifluoromethylation.

- Solvent Effect Analysis : COSMO-RS simulations to evaluate solvent polarity’s role in stabilizing intermediates.

- Kinetic Studies : Monitor activation energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. What experimental strategies resolve contradictions in reported stability data for 2,6-bis(trifluoromethyl)piperidine under acidic conditions?

- Methodology :

- Controlled Degradation Studies : Expose the compound to varying pH (1–5) and temperatures (25–60°C), then quantify decomposition products via HPLC-MS.

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2,6-bis(trifluoromethyl)-4-hydroxypyridine) to identify substituent-specific instability .

Q. How can researchers design experiments to probe the steric and electronic effects of trifluoromethyl groups in 2,6-bis(trifluoromethyl)piperidine during catalysis?

- Methodology :

- Steric Maps : Generate Tolman cone angles or %VBur analyses to quantify steric bulk.

- Electrochemical Profiling : Cyclic voltammetry to assess electron-withdrawing effects on redox behavior.

- Catalytic Screening : Test the compound as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and correlate activity with computational descriptors .

Data Interpretation and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies involving 2,6-bis(trifluoromethyl)piperidine derivatives?

- Methodology :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to calculate EC values.

- ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple comparisons).

- Meta-Analysis : Aggregate data from independent studies to address variability, guided by FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How should researchers address discrepancies in NMR spectral data between synthesized batches of 2,6-bis(trifluoromethyl)piperidine?

- Methodology :

- Batch-to-Batch Reproducibility Checks : Standardize reaction conditions (e.g., stoichiometry, drying time).

- Impurity Profiling : Use -edited HSQC NMR to detect trace fluorinated byproducts.

- Reference Standards : Cross-calibrate with certified quantitative NMR standards (e.g., CRM4601-b for NMR) .

Ethical and Methodological Rigor

Q. What ethical guidelines apply to computational studies predicting the environmental toxicity of 2,6-bis(trifluoromethyl)piperidine?

- Methodology :

- REACH Compliance : Use QSAR models (e.g., ECOSAR) to predict biodegradation and aquatic toxicity.

- Precautionary Principle : Assume persistence unless experimentally disproven, given the stability of CF groups.

- Data Transparency : Publish raw computational inputs/outputs in supplementary materials to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.